molecular formula C14H10ClFO3 B6406797 3-(4-Chloro-2-methoxyphenyl)-4-fluorobenzoic acid, 95% CAS No. 1261911-50-5

3-(4-Chloro-2-methoxyphenyl)-4-fluorobenzoic acid, 95%

Cat. No.: B6406797
CAS No.: 1261911-50-5
M. Wt: 280.68 g/mol
InChI Key: ANLDHLMEXSKOSJ-UHFFFAOYSA-N
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Description

3-(4-Chloro-2-methoxyphenyl)-4-fluorobenzoic acid, 95%, is a chemical compound that has been studied for its potential uses in scientific research. This compound is a white crystalline solid that is soluble in water, ethanol, and other organic solvents. It has a melting point of 173-175°C and a molecular weight of 271.6 g/mol. It has the molecular formula C11H8ClFO3. This compound has been studied for its potential applications in the fields of chemistry, biochemistry, and medicine.

Scientific Research Applications

3-(4-Chloro-2-methoxyphenyl)-4-fluorobenzoic acid, 95%, has been studied for its potential applications in scientific research. This compound has been used in the synthesis of various organic compounds, such as 2-aryl-4-fluorobenzoic acids, 1-aryl-3-fluoro-4-chlorobenzoic acids, and 2-aryl-3-fluoro-4-chlorobenzoic acids. In addition, this compound has been used in the synthesis of a wide range of biologically active compounds, such as antifungal agents, anti-inflammatory agents, and cancer chemotherapeutic agents.

Mechanism of Action

The mechanism of action of 3-(4-Chloro-2-methoxyphenyl)-4-fluorobenzoic acid, 95%, is not yet fully understood. However, it is believed that this compound acts as a proton donor, which can facilitate the formation of covalent bonds between molecules. In addition, this compound has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 and lipoxygenase, which may explain its potential anti-inflammatory and antifungal properties.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(4-Chloro-2-methoxyphenyl)-4-fluorobenzoic acid, 95%, are not yet fully understood. However, this compound has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 and lipoxygenase, which may explain its potential anti-inflammatory and antifungal properties. In addition, this compound has been studied for its potential applications in the treatment of cancer.

Advantages and Limitations for Lab Experiments

The advantages of using 3-(4-Chloro-2-methoxyphenyl)-4-fluorobenzoic acid, 95%, in laboratory experiments include its relatively low cost and its high solubility in water, ethanol, and other organic solvents. However, this compound is relatively unstable and can decompose in the presence of light and heat. In addition, this compound is toxic and should be handled with care.

Future Directions

The potential future directions for 3-(4-Chloro-2-methoxyphenyl)-4-fluorobenzoic acid, 95%, research include further studies into its mechanism of action and its potential applications in the synthesis of organic compounds and biologically active compounds. In addition, further research into its potential applications in the treatment of cancer and other diseases is warranted. Finally, further studies into its toxicity and its potential environmental impacts should also be conducted.

Synthesis Methods

The synthesis of 3-(4-Chloro-2-methoxyphenyl)-4-fluorobenzoic acid, 95%, begins with the reaction of 4-chloro-2-methoxyphenyl bromide and 4-fluorobenzoic acid in the presence of anhydrous potassium carbonate and acetic acid. The reaction occurs at room temperature and yields a white crystalline solid. This solid is then purified by recrystallization from ethanol and filtered to obtain the desired product.

Properties

IUPAC Name

3-(4-chloro-2-methoxyphenyl)-4-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClFO3/c1-19-13-7-9(15)3-4-10(13)11-6-8(14(17)18)2-5-12(11)16/h2-7H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANLDHLMEXSKOSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)Cl)C2=C(C=CC(=C2)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60691074
Record name 4'-Chloro-6-fluoro-2'-methoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60691074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261911-50-5
Record name 4'-Chloro-6-fluoro-2'-methoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60691074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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